2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
Description
2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorobenzyl group and a naphthalenyl carbamate moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-13-8-4-1-5-10(13)9-25-18(24)21-15-14(20)16(22)11-6-2-3-7-12(11)17(15)23/h1-8H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGGSRIDIEBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate typically involves the reaction of 2-chlorobenzyl chloride with N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is , with a molecular weight of 376.2 g/mol. The compound features a chlorobenzyl group attached to a naphthalene-derived carbamate structure, which contributes to its biological activity and synthetic utility.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance, compounds synthesized through multicomponent reactions have shown significant activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized derivatives displayed zones of inhibition ranging from 7.9 mm to 17.2 mm against various bacterial strains when compared to standard antibiotics like norfloxacin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 17.2 | Staphylococcus aureus |
| Compound B | 12.0 | Bacillus subtilis |
| Compound C | 14.3 | Escherichia coli |
Anticancer Potential
There is emerging interest in the anticancer properties of compounds within the naphthalene family. Studies suggest that similar carbamate derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival .
Building Block for Organic Synthesis
The structural characteristics of this compound make it an attractive building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Table 2: Synthetic Reactions Involving the Compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Reaction | Room Temperature | 85 |
| Michael Addition | Reflux in Ethanol | 90 |
| Cyclization | Under Acidic Conditions | 75 |
Case Study 1: Antimicrobial Screening
In a systematic study published in a peer-reviewed journal, several derivatives of naphthalene-containing carbamates were synthesized and screened for antimicrobial activity. The study highlighted that compounds with chlorinated aromatic rings exhibited enhanced potency against resistant bacterial strains .
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthetic pathways for producing naphthalene-based carbamates. The researchers employed multicomponent reactions to streamline the synthesis process while achieving high yields and purity levels. This approach significantly reduced the time and cost associated with traditional synthesis methods .
Mechanism of Action
The mechanism of action of 2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate: shares similarities with other carbamate derivatives and chlorobenzyl compounds.
Naphthalenyl carbamates: Compounds with similar naphthalenyl carbamate structures.
Chlorobenzyl derivatives: Compounds containing chlorobenzyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-Chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate, with the CAS number 477858-81-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its pharmacological implications.
The molecular formula of this compound is C18H15Cl2N3O3. The compound has a predicted boiling point of approximately 490.6 °C and a density of 1.50 g/cm³. Its pKa is estimated to be around 7.20 .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with naphthalene structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) of certain derivatives was reported as low as 2 µg/mL against these pathogens .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 3h | S. aureus | 1 |
| Compound 3j | E. faecium | 2 |
| Compound 7 | S. aureus | 1 |
These findings suggest that structural modifications in the naphthalene moiety can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of naphthalene-derived compounds has also been investigated. In vitro studies demonstrated that compounds containing naphthalene rings could significantly reduce cell viability in cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). For example, one study indicated that a related compound reduced Caco-2 cell viability by approximately 39.8% compared to untreated controls .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound 3e | Caco-2 | 54.9 |
| Compound 3k | A549 | 40.2 |
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, the dioxo moiety may interact with cellular enzymes or DNA, leading to cell death or growth inhibition.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study published in MDPI explored various naphthalene derivatives against drug-resistant bacterial strains and demonstrated that certain structural features significantly enhanced their antimicrobial potency.
- Anticancer Efficacy : Research highlighted in a recent publication showed that naphthalene-based carbamates exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
Q & A
Q. What are the recommended synthetic routes for 2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 3-chloro-1,4-naphthoquinone derivatives with carbamoyl chlorides in aprotic solvents (e.g., acetonitrile or dichloromethane) under basic conditions (e.g., K₂CO₃). For example, analogous compounds were prepared by reacting 2-amino-3-chloro-1,4-naphthoquinone with acyl chlorides at 60–80°C for 12–24 hours . Yield optimization requires controlled stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and carbamate linkage integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related naphthoquinone-carbamates .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., CDC25 phosphatases) or proteasomes using fluorogenic substrates (e.g., Suc-LLVY-AMC for proteasome CT-L activity) .
- Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., SiHa, MCF-7) with IC₅₀ determination .
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s supramolecular interactions and stability?
Single-crystal X-ray diffraction reveals key non-covalent interactions:
- Hydrogen bonding : N–H···O and C–H···O bonds stabilize molecular packing (e.g., R₂²(10) motifs in tert-butyl analogs) .
- π–π stacking : Naphthoquinone rings often align with interplanar distances of 3.4–3.6 Å, enhancing crystal lattice stability . Refinement using SHELXL (via Olex2 or similar software) with anisotropic displacement parameters and riding hydrogen models ensures accurate electron density maps .
Q. What structure-activity relationships (SAR) govern its antitumor activity, and how can derivatives be rationally designed?
SAR studies highlight:
- Chlorine positioning : 3-Chloro substitution on the naphthoquinone core enhances kinase inhibition (e.g., IC₅₀ < 10 µM for CDC25B) .
- Carbamate flexibility : Bulky substituents (e.g., 2-chlorobenzyl) improve membrane permeability but may reduce solubility.
- Bioisosteric replacements : Replacing the carbamate with sulfonamide groups (e.g., BC-23 derivatives) modulates proteasome affinity . Rational design should prioritize substituents balancing lipophilicity (clogP < 5) and hydrogen-bond donors/acceptors (e.g., via SwissADME predictions).
Q. How can conflicting bioactivity data (e.g., varying IC₅₀ across cell lines) be resolved?
Discrepancies may arise from:
- Cellular uptake differences : Use LC-MS/MS to quantify intracellular compound levels.
- Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 models to validate target specificity.
- Metabolic instability : Assess microsomal stability (e.g., human liver microsomes) and correlate with activity retention .
Q. What mechanistic insights exist regarding its interaction with proteasomes or kinases?
- Proteasome inhibition : The compound likely binds the β5 subunit’s chymotrypsin-like site, as shown by competitive assays with MG-132 .
- Kinase inhibition : Molecular docking (AutoDock Vina) suggests hydrogen bonding with catalytic lysine/aspartate residues in CDC25 phosphatases . Follow-up studies should include surface plasmon resonance (SPR) for binding kinetics and X-ray co-crystallography of enzyme-inhibitor complexes.
Methodological Notes
- Data Contradiction Analysis : Use cheminformatics tools (e.g., KNIME, Python RDKit) to cluster bioactivity outliers and identify confounding variables (e.g., assay pH, serum protein binding) .
- Crystallization Optimization : Screen solvents (e.g., DMSO/EtOH mixtures) and employ vapor diffusion techniques. For twinned crystals, refine using SHELXL’s TWIN/BASF commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
